Cidofovir Sodium

Description

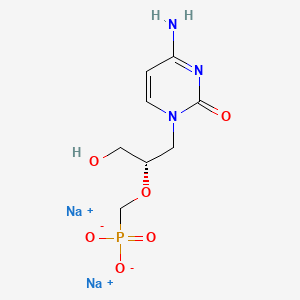

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;4-amino-1-[(2S)-3-hydroxy-2-(phosphonatomethoxy)propyl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N3O6P.2Na/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);;/q;2*+1/p-2/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIAHFPOQYDOHP-ILKKLZGPSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N3Na2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127749-27-3 | |

| Record name | Cidofovir sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127749273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CIDOFOVIR SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M83JB37U61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Cidofovir Sodium Against DNA Viruses: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cidofovir is a potent antiviral agent with a broad spectrum of activity against numerous DNA viruses.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of Cidofovir, focusing on its activation, interaction with viral machinery, and the experimental methodologies used to elucidate these processes.

Intracellular Activation: The Phosphorylation Cascade

Cidofovir is administered as a monophosphate nucleotide analog.[4] Unlike many nucleoside analogs that require an initial phosphorylation step catalyzed by viral kinases, Cidofovir's activation is independent of viral enzymes and relies entirely on host cell kinases.[5] This is a key advantage, as it allows Cidofovir to be effective against viral strains that have developed resistance to other antivirals through mutations in their kinase genes.

The activation of Cidofovir occurs in two sequential phosphorylation steps:

-

First Phosphorylation: Cidofovir is first phosphorylated to Cidofovir monophosphate (CDV-P) by cellular enzymes.

-

Second Phosphorylation: CDV-P is further phosphorylated to its active form, Cidofovir diphosphate (CDV-PP).[6]

This two-step phosphorylation is catalyzed by host cell enzymes such as nucleoside monophosphate (NMP) kinase and nucleoside diphosphate (NDP) kinase. The resulting active metabolite, CDV-PP, is the key effector molecule that interacts with the viral replication machinery.[7]

Inhibition of Viral DNA Polymerase

The primary target of the active Cidofovir diphosphate (CDV-PP) is the viral DNA polymerase, an essential enzyme for the replication of DNA viruses.[8] CDV-PP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP).[6][9]

Due to its structural similarity to dCTP, CDV-PP can bind to the active site of the viral DNA polymerase. This competitive binding prevents the incorporation of the natural nucleotide, thereby halting the elongation of the nascent viral DNA chain. A crucial aspect of Cidofovir's selectivity is its significantly higher affinity for viral DNA polymerases compared to human cellular DNA polymerases.[10] This differential affinity minimizes the impact on the host cell's own DNA replication and contributes to the drug's therapeutic index.

Incorporation and Chain Termination

In addition to competitive inhibition, CDV-PP can also be incorporated into the growing viral DNA strand.[6] Once incorporated, it disrupts the normal process of DNA synthesis. The effect of this incorporation can vary depending on the specific virus and its DNA polymerase:

-

Chain Termination: In some viruses, the incorporation of a single Cidofovir molecule can act as a chain terminator, preventing the addition of subsequent nucleotides and thus abruptly halting DNA replication.

-

Slowing of DNA Synthesis: In other cases, the incorporation of Cidofovir may not cause immediate chain termination but significantly slows down the rate of DNA elongation. The incorporation of a second Cidofovir molecule in close proximity often leads to complete cessation of DNA synthesis.[6]

This dual mechanism of action – competitive inhibition and incorporation leading to dysfunctional DNA synthesis – makes Cidofovir a highly effective antiviral agent.

Quantitative Data on Antiviral Activity

The potency of Cidofovir against various DNA viruses has been quantified through in vitro studies. The following table summarizes key inhibitory parameters.

| Virus Family | Virus | Assay Type | Cell Line | Parameter | Value | Reference |

| Herpesviridae | Human Cytomegalovirus (HCMV) | Plaque Reduction | - | IC50 | 0.1 µg/mL | [11] |

| Herpes Simplex Virus-1 (HSV-1) | - | - | Ki | 0.86 µM | [6] | |

| Herpes Simplex Virus-2 (HSV-2) | - | - | Ki | 1.4 µM | [6] | |

| Human Cytomegalovirus (HCMV) | Enzyme Inhibition | - | Ki | 6.6 µM | [8] | |

| Poxviridae | Vaccinia Virus | Plaque Reduction | Primary Rabbit Kidney | IC50 | 4 µg/mL | [10] |

| Variola Virus | - | - | IC50 | ~2 µg/mL (7 µM) | [10] | |

| Adenoviridae | Adenovirus (HAdV) Clinical Isolates | CPE Inhibition | HEp-2 | IC50 (mean) | 24 µM | [11] |

| Polyomaviridae | - | - | - | - | - | - |

| Papillomaviridae | - | - | - | - | - | - |

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Key Experimental Protocols

The mechanisms of action of Cidofovir have been elucidated through a variety of in vitro assays. Below are detailed methodologies for key experiments.

Plaque Reduction Assay

This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.

Protocol:

-

Cell Seeding: Seed susceptible host cells (e.g., Vero, MRC-5) in 6-well plates and grow to confluence.

-

Virus Dilution: Prepare serial dilutions of the virus stock.

-

Infection: Remove the growth medium from the cell monolayers and infect with a standardized amount of virus (typically to produce 50-100 plaques per well).

-

Drug Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium (often containing low-melting-point agarose or carboxymethylcellulose) containing serial dilutions of Cidofovir.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

-

Staining and Counting: Stain the cell monolayers with a vital stain (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: The IC50 value is calculated as the concentration of Cidofovir that reduces the number of plaques by 50% compared to the untreated virus control.

MTT Assay for Cytotoxicity and Antiviral Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be adapted to measure both the cytotoxicity of a drug and its antiviral activity by measuring the inhibition of virus-induced cytopathic effect (CPE).

Protocol:

-

Cell Seeding: Seed host cells in a 96-well plate.

-

Drug and Virus Addition:

-

Cytotoxicity: Add serial dilutions of Cidofovir to uninfected cells.

-

Antiviral Activity: Infect cells with a specific multiplicity of infection (MOI) of the virus and then add serial dilutions of Cidofovir.

-

-

Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the untreated, infected control wells.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[12]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Cytotoxicity (CC50): The concentration of Cidofovir that reduces the viability of uninfected cells by 50%.

-

Antiviral Activity (EC50): The concentration of Cidofovir that protects 50% of the cells from virus-induced death.

-

In Vitro DNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of Cidofovir diphosphate on the activity of purified viral DNA polymerase.[4]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a DNA template-primer, all four deoxyribonucleoside triphosphates (dNTPs, one of which is radiolabeled, e.g., [α-³²P]dCTP), purified viral DNA polymerase, and varying concentrations of Cidofovir diphosphate.

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the polymerase (e.g., 37°C).

-

Reaction Termination: Stop the reaction at various time points by adding a quenching solution (e.g., EDTA).

-

Product Separation: Separate the radiolabeled DNA products from the unincorporated radiolabeled dNTPs using techniques like gel electrophoresis (polyacrylamide gel electrophoresis - PAGE) or precipitation with trichloroacetic acid (TCA).

-

Quantification: Quantify the amount of incorporated radioactivity to determine the rate of DNA synthesis.

-

Data Analysis: Determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant (Ki) by analyzing the reaction rates at different substrate and inhibitor concentrations using methods like Lineweaver-Burk plots.

Conclusion

Cidofovir's mechanism of action against DNA viruses is a multi-faceted process that begins with its activation by host cell enzymes, followed by the potent and selective inhibition of viral DNA polymerase by its active diphosphate metabolite. The ability of Cidofovir diphosphate to both competitively inhibit the viral polymerase and be incorporated into the growing viral DNA chain, leading to impaired DNA synthesis, underscores its efficacy as a broad-spectrum antiviral agent. The experimental protocols detailed herein provide a framework for the continued investigation and development of antiviral therapeutics targeting viral DNA replication.

References

- 1. Cidofovir Activity against Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by Cidofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic analysis of the interaction of cidofovir diphosphate with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plaque-Reduction Assays for Human and Simian Immunodeficiency Virus Neutralization | Springer Nature Experiments [experiments.springernature.com]

- 8. Cidofovir Activity against Poxvirus Infections [mdpi.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Cidofovir in the treatment of poxvirus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. upload.medbullets.com [upload.medbullets.com]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to the Discovery and Synthesis of Cidofovir

Executive Summary: This whitepaper provides a comprehensive technical overview of the antiviral agent cidofovir. It details the history of its discovery, elucidates its mechanism of action at the molecular level, and presents a thorough examination of its chemical synthesis. Key quantitative data, including physicochemical properties, pharmacokinetic parameters, and in vitro antiviral efficacy, are summarized for comparative analysis. Furthermore, this guide furnishes detailed experimental protocols for both the chemical synthesis of cidofovir and the biological assays used to determine its antiviral activity. Visual diagrams are provided to illustrate the mechanism of action and synthetic workflows, offering a clear and concise reference for researchers, scientists, and professionals in drug development.

Discovery and Development

Cidofovir, a potent acyclic nucleoside phosphonate antiviral, was discovered at the Institute of Organic Chemistry and Biochemistry in Prague by the distinguished Czech scientist Antonín Holý.[1][2] The initial antiviral properties of the compound, then known as (S)-HPMPC, were first reported in 1987. The development of cidofovir was a collaborative effort, notably with the Rega Institute for Medical Research in Belgium.[3]

Gilead Sciences subsequently acquired the rights and developed the compound for clinical use.[1][2] After successful clinical trials, cidofovir, under the brand name Vistide®, received its first FDA approval on June 26, 1996, for the treatment of cytomegalovirus (CMV) retinitis in patients with AIDS.[1][4] It is marketed by Gilead in the US and by Pfizer in other regions.[1][2]

Mechanism of Action

Cidofovir exerts its antiviral effect by targeting viral DNA synthesis.[4][5] As a nucleotide analogue, it must be activated intracellularly to become pharmacologically active.[6] This activation, however, does not depend on virus-encoded enzymes like thymidine kinase, which is a notable advantage over some other antiviral agents like acyclovir.[2][7]

The activation process involves two phosphorylation steps carried out by host cellular enzymes, converting cidofovir into cidofovir monophosphate and subsequently to its active metabolite, cidofovir diphosphate.[1][8]

Cidofovir diphosphate acts as a competitive inhibitor of viral DNA polymerases, competing with the natural substrate deoxycytidine triphosphate (dCTP) for incorporation into the elongating viral DNA strand.[9] Its incorporation into the viral DNA chain results in the termination of DNA elongation, thereby halting viral replication.[1][4] The active metabolite exhibits a significantly higher affinity for viral DNA polymerases than for human cellular DNA polymerases, with concentrations needed to inhibit herpesvirus polymerases being 8- to 600-fold lower than those required to inhibit human DNA polymerases, which accounts for its selective antiviral activity.[1][4]

Cidofovir has demonstrated broad-spectrum activity against a range of DNA viruses, including human herpesviruses (such as CMV), adenoviruses, poxviruses, and human papillomavirus (HPV).[1]

References

- 1. CN102268040A - Synthesis method of antiviral medicament cidofovir - Google Patents [patents.google.com]

- 2. CN108912055B - A kind of method for synthesizing antiviral drug cidofovir intermediate and buciclovir intermediate - Google Patents [patents.google.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. drugs.com [drugs.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Synthesis and Antiviral Evaluation of Alkoxyalkyl Phosphate Conjugates of Cidofovir and Adefovir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20120277191A1 - Forms of cidofovir - Google Patents [patents.google.com]

- 8. (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cytosine (cidofovir): results of a phase I/II study of a novel antiviral nucleotide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN101525352A - Preparation method of Cidofovir and intermediate thereof - Google Patents [patents.google.com]

The Antiviral Spectrum of Cidofovir Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cidofovir Sodium, an acyclic nucleoside phosphonate, is a potent antiviral agent with a broad spectrum of activity against a variety of DNA viruses.[1][2][3][4] Initially approved for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients, its clinical utility and research applications have expanded to encompass other significant viral pathogens.[5] This technical guide provides an in-depth overview of the antiviral spectrum of Cidofovir, its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and known mechanisms of viral resistance.

Mechanism of Action

Cidofovir exerts its antiviral effect through a multi-step intracellular process that ultimately targets and inhibits viral DNA synthesis. As a phosphonate nucleotide analog, it bypasses the initial virus-specific phosphorylation step required by many other nucleoside analogs, such as acyclovir.[3] This contributes to its broad spectrum of activity.

The key steps in its mechanism of action are:

-

Cellular Uptake: Cidofovir enters host cells.

-

Phosphorylation to the Active Metabolite: Once inside the cell, Cidofovir is phosphorylated by host cell enzymes to its active diphosphate form, cidofovir diphosphate. This two-step phosphorylation is catalyzed by cellular kinases. The first phosphorylation to cidofovir monophosphate is carried out by pyrimidine nucleoside monophosphate kinase. The subsequent phosphorylation to the active cidofovir diphosphate is catalyzed by nucleoside diphosphate kinase.

-

Inhibition of Viral DNA Polymerase: Cidofovir diphosphate acts as a competitive inhibitor of viral DNA polymerases, competing with the natural substrate, deoxycytidine triphosphate (dCTP).

-

Incorporation into Viral DNA and Chain Termination: Cidofovir diphosphate can be incorporated into the growing viral DNA chain. The incorporation of cidofovir disrupts the normal elongation of the DNA strand, leading to premature chain termination and the cessation of viral replication.[6]

The selectivity of Cidofovir is attributed to its higher affinity for viral DNA polymerases compared to human cellular DNA polymerases.

References

- 1. Mutations in the E9L polymerase gene of cidofovir-resistant vaccinia virus strain WR are associated with the drug resistance phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cidofovir Activity against Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Use of cidofovir in pediatric patients with adenovirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cidofovir in the treatment of cytomegaloviral disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cidofovir Diphosphate Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Cidofovir Against Herpesviruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of Cidofovir, a potent antiviral agent, against a broad spectrum of human herpesviruses. Cidofovir, an acyclic nucleoside phosphonate analog of deoxycytidine monophosphate, has demonstrated significant inhibitory effects on the replication of various DNA viruses, including all eight members of the human herpesvirus family.[1][2][3] This document summarizes key quantitative data on its antiviral efficacy, details the experimental protocols used for its evaluation, and provides visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

Cidofovir exerts its antiviral effect by targeting the viral DNA polymerase.[4] Unlike nucleoside analogs that require an initial phosphorylation step catalyzed by a viral kinase, Cidofovir's phosphonate group bypasses this requirement, making it active against thymidine kinase-deficient strains of herpesviruses.[1]

Once inside the host cell, Cidofovir is phosphorylated by cellular enzymes to its active diphosphate form, Cidofovir diphosphate (CDVpp).[1][5] This active metabolite then acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the elongating viral DNA chain by the viral DNA polymerase.[4][6] The incorporation of Cidofovir monophosphate into the viral DNA leads to a reduction in the rate of viral DNA synthesis and can cause premature chain termination after the incorporation of a subsequent nucleotide.[1][6] The long intracellular half-life of its phosphorylated metabolites contributes to its sustained antiviral activity.[7][8]

The phosphorylation of Cidofovir is a two-step process catalyzed by cellular enzymes:

-

Cidofovir to Cidofovir monophosphate (CDVp): This initial step is catalyzed by pyrimidine nucleoside monophosphate kinase.[1][5]

-

Cidofovir monophosphate to Cidofovir diphosphate (CDVpp): This second phosphorylation is carried out by nucleoside diphosphate kinase.[1][5]

Quantitative In Vitro Activity

The in vitro antiviral activity of Cidofovir is typically quantified by determining the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits viral replication by 50%. The 50% cytotoxic concentration (CC₅₀), the concentration that reduces the viability of uninfected cells by 50%, is also determined to assess the drug's selectivity index (SI = CC₅₀/EC₅₀ or CC₅₀/IC₅₀).

The following tables summarize the reported in vitro activity of unmodified Cidofovir against various human herpesviruses. It is important to note that EC₅₀ and IC₅₀ values can vary depending on the specific viral strain, cell line, and assay method used.

Table 1: In Vitro Activity of Cidofovir against Alphaherpesviruses

| Virus | Cell Line | Assay Method | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Reference |

| HSV-1 | MRC-5 | DNA Reduction | 3.3 | >100 | [9] |

| HFF | Plaque Reduction | 18.0 | >100 | [9] | |

| Unknown | Antigen Reduction | 7.32 - 8.23 (elevated) | Not Reported | [10] | |

| HSV-2 | Unknown | Antigen Reduction | 13.06 (resistant) | Not Reported | [10] |

| VZV | HFF | Plaque Reduction | Not explicitly stated for unmodified Cidofovir, but lipid esters showed high activity | >100 | [2] |

Table 2: In Vitro Activity of Cidofovir against Betaherpesviruses

| Virus | Cell Line | Assay Method | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Reference |

| CMV | MRC-5 | DNA Reduction | 0.46 | >100 | [9] |

| HFF | Plaque Reduction | Not explicitly stated for unmodified Cidofovir, but lipid esters showed high activity | >100 | [2] | |

| HHV-6B | MT-4 | Real-time PCR | 1.82 ± 0.59 | >100 | [11] |

| HHV-7 | Not Found | Not Found | Not Found | Not Found |

Table 3: In Vitro Activity of Cidofovir against Gammaherpesviruses

| Virus | Cell Line | Assay Method | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Reference |

| EBV | P3HR-1 | Real-time PCR | 0.27 ± 0.02 | 190.1 ± 34.6 | [11] |

| HHV-8 | BCBL-1 | Real-time PCR | 0.43 | >100 | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Cidofovir's in vitro activity.

Plaque Reduction Assay (PRA)

The plaque reduction assay is the gold standard for determining the antiviral susceptibility of herpesviruses that produce a cytopathic effect (CPE) in cell culture.

-

Cell Seeding: Plate susceptible host cells (e.g., Human Foreskin Fibroblasts - HFF) in 6- or 12-well plates and incubate until a confluent monolayer is formed.

-

Virus Inoculation: Aspirate the culture medium and infect the cell monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units per well).

-

Drug Treatment: After a viral adsorption period (e.g., 1-2 hours), remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) containing serial dilutions of Cidofovir.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 3-7 days), depending on the virus.

-

Plaque Visualization: Fix the cells (e.g., with methanol) and stain with a dye (e.g., crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The EC₅₀ is calculated as the concentration of Cidofovir that reduces the number of plaques by 50% compared to the virus control (no drug).

Viral DNA Reduction Assay

This assay is particularly useful for viruses that do not form clear plaques or for high-throughput screening.

-

Cell and Virus Co-culture: Seed host cells in 96-well plates. For adherent cells, allow them to form a monolayer. For suspension cells, add them to the wells. Co-culture the cells with a standardized amount of virus.

-

Drug Treatment: Add serial dilutions of Cidofovir to the wells.

-

Incubation: Incubate the plates for a period that allows for significant viral DNA replication (e.g., 5-7 days).

-

DNA Extraction: Lyse the cells and extract the total DNA from each well.

-

Quantitative PCR (qPCR): Quantify the amount of viral DNA in each sample using real-time PCR with primers and probes specific to a viral gene.

-

Data Analysis: The EC₅₀ is determined as the concentration of Cidofovir that reduces the amount of viral DNA by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.

-

Cell Seeding: Plate host cells in a 96-well plate and incubate to allow for cell attachment and growth.

-

Drug Treatment: Add serial dilutions of Cidofovir to the wells (in the absence of virus).

-

Incubation: Incubate the cells with the drug for a duration equivalent to the antiviral assay (e.g., 3-7 days).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The CC₅₀ is calculated as the concentration of Cidofovir that reduces the absorbance (and thus cell viability) by 50% compared to the cell control (no drug).

Conclusion

Cidofovir demonstrates broad-spectrum in vitro activity against a wide range of human herpesviruses. Its unique mechanism of action, which does not rely on viral thymidine kinase for activation, makes it a valuable therapeutic option, particularly for resistant viral strains. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of antiviral therapy. Further research is warranted to fully elucidate the in vitro activity of Cidofovir against all human herpesviruses, particularly VZV and HHV-7, and to standardize assay methodologies for more consistent cross-study comparisons.

References

- 1. Cidofovir Activity against Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Activities of Lipid Esters of Cidofovir and Cyclic Cidofovir against Replication of Herpesviruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative activities of lipid esters of cidofovir and cyclic cidofovir against replication of herpesviruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Identification of enzymes catalyzing two-step phosphorylation of cidofovir and the effect of cytomegalovirus infection on their activities in host cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic analysis of the interaction of cidofovir diphosphate with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cidofovir in the treatment of cytomegaloviral disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cidofovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Evaluation of Epstein-Barr Virus, Human Herpesvirus 6 (HHV-6), and HHV-8 Antiviral Drug Susceptibilities by Use of Real-Time-PCR-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Susceptibility of Human Herpesvirus 8 to Antiviral Drugs by Quantitative Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]

Cidofovir's Mechanism of Action on Viral DNA Polymerase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between Cidofovir and viral DNA polymerase, its activation pathway, and the experimental methodologies used to elucidate its antiviral activity.

Introduction

Cidofovir is a potent acyclic nucleoside phosphonate antiviral agent with broad-spectrum activity against a variety of DNA viruses.[1][2] Its clinical efficacy stems from its ability to selectively target and inhibit viral DNA replication. This document delves into the core mechanism of Cidofovir's action: the inhibition of viral DNA polymerase, a critical enzyme for viral propagation.

Intracellular Activation of Cidofovir

Cidofovir is administered as a monophosphate nucleotide analog.[3] Unlike many nucleoside analogs that require an initial phosphorylation step catalyzed by viral kinases, Cidofovir's activation is independent of viral enzymes, making it effective against certain resistant viral strains.[4][5] The activation is a two-step process mediated entirely by host cellular enzymes.[2][6]

First, Cidofovir is phosphorylated to Cidofovir monophosphate by pyrimidine nucleoside monophosphate kinase.[6][7] Subsequently, Cidofovir monophosphate is further phosphorylated to its active diphosphate form, Cidofovir diphosphate (CDVpp), by nucleoside diphosphate kinase.[6][7] This active metabolite, CDVpp, is the key molecule that interacts with viral DNA polymerase.

Caption: Intracellular activation pathway of Cidofovir.

Interaction with Viral DNA Polymerase

Cidofovir diphosphate (CDVpp) exerts its antiviral effect through a dual mechanism of action on viral DNA polymerase.[1][8][9]

Competitive Inhibition

CDVpp acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA chain.[1][3][10] The structural similarity between CDVpp and dCTP allows it to bind to the active site of the viral DNA polymerase. However, the affinity of CDVpp for viral DNA polymerases is significantly higher than for human cellular DNA polymerases, which accounts for its selective antiviral activity.[3]

Incorporation and Chain Termination

Upon binding, CDVpp can be incorporated into the growing viral DNA strand opposite a guanine base in the template strand.[4][8] The incorporation of a single Cidofovir molecule significantly slows down the rate of DNA synthesis.[10][11] While Cidofovir possesses a hydroxyl group that could theoretically allow for further chain elongation, the incorporation of a second, consecutive Cidofovir molecule leads to complete chain termination.[7][11] This phenomenon is often referred to as "nonobligate chain termination."[1][8][9] Furthermore, the incorporated Cidofovir is not easily excised by the proofreading 3'-5' exonuclease activity of the viral DNA polymerase, leading to a persistent block in DNA replication.[8][12][13]

Caption: Dual mechanism of Cidofovir's inhibition of viral DNA polymerase.

Quantitative Data on Enzyme Inhibition

The inhibitory activity of Cidofovir diphosphate against various viral and human DNA polymerases has been quantified through kinetic studies. The inhibition constant (Ki) and the Michaelis constant (Km) are key parameters in assessing the potency and selectivity of the drug.

| Enzyme | Parameter | Value (µM) |

| Human Cytomegalovirus (HCMV) DNA Polymerase | Ki | 6.6[3] |

| Km (for dCTP) | Not specified in provided results | |

| Km (for CDVpp) | Not specified in provided results | |

| Herpes Simplex Virus-1 (HSV-1) DNA Polymerase | Ki | 0.86[3] |

| Herpes Simplex Virus-2 (HSV-2) DNA Polymerase | Ki | 1.4[3] |

| Vaccinia Virus DNA Polymerase | IC50 | 4 µg/mL (~14.3 µM)[3] |

| Human DNA Polymerase α | Ki | 51[3] |

| Human DNA Polymerase β | Ki | 520[3] |

| Human DNA Polymerase γ | Ki | 299[3] |

Note: IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. Ki is the inhibition constant, representing the concentration required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and more potent inhibition.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the effect of Cidofovir on viral DNA polymerase.

Enzyme Inhibition Assay (Primer Extension Assay)

This assay directly measures the effect of Cidofovir diphosphate on the activity of purified viral DNA polymerase.

Objective: To determine the kinetic parameters of inhibition (e.g., Ki, IC50) of viral DNA polymerase by CDVpp.

Methodology:

-

Reaction Mixture Preparation: A standard reaction mixture contains a defined primer-template DNA duplex, purified viral DNA polymerase, a buffer solution with optimal pH and salt concentrations, and a mixture of deoxyribonucleoside triphosphates (dNTPs), including a radiolabeled or fluorescently labeled dNTP for detection.

-

Inhibitor Addition: Varying concentrations of Cidofovir diphosphate (CDVpp) are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or dNTPs and incubated at the optimal temperature for the polymerase (e.g., 37°C) for a specific time course.

-

Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., EDTA).

-

Product Analysis: The DNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Data Acquisition and Analysis: The amount of elongated primer is quantified using phosphorimaging or fluorescence scanning. The data is then used to calculate the initial reaction velocities at different inhibitor concentrations. Kinetic parameters such as Ki and IC50 are determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Morrison equation).[8][14]

Caption: Workflow for a viral DNA polymerase enzyme inhibition assay.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay assesses the ability of Cidofovir to inhibit viral replication in a cellular context.

Objective: To determine the effective concentration (EC50) of Cidofovir that inhibits viral plaque formation by 50%.

Methodology:

-

Cell Culture: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

-

Virus Infection: The cell monolayers are infected with a known amount of virus (multiplicity of infection, MOI) for a defined adsorption period (e.g., 1-2 hours).

-

Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of Cidofovir. A control with no drug is included.

-

Incubation: The plates are incubated for a period sufficient for viral plaques (zones of cell death) to form (typically 3-10 days, depending on the virus).

-

Plaque Visualization: The cell monolayers are fixed (e.g., with formalin) and stained (e.g., with crystal violet). Healthy cells will stain, while the plaques will appear as clear, unstained areas.

-

Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction at each drug concentration is calculated relative to the untreated control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[5][15][16]

Conclusion

Cidofovir is a critical antiviral agent whose efficacy is rooted in its targeted inhibition of viral DNA polymerase. Its unique activation pathway, independent of viral kinases, provides a key advantage against certain drug-resistant viruses. The dual mechanism of competitive inhibition and nonobligate chain termination, coupled with its high affinity for viral polymerases, underscores its potency. The experimental protocols detailed herein provide a framework for the continued investigation and development of antiviral therapies targeting viral DNA replication.

References

- 1. Kinetic analysis of the interaction of cidofovir diphosphate with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Cidofovir Diphosphate Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of antiviral drug cidofovir on proliferation of human papillomavirus-infected cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cidofovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 12. Plaque-Reduction Assays for Human and Simian Immunodeficiency Virus Neutralization | Springer Nature Experiments [experiments.springernature.com]

- 13. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by Cidofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of a Nucleotide Analog: A Technical Guide to the Cellular Uptake and Phosphorylation of Cidofovir

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cidofovir, a potent acyclic nucleoside phosphonate, stands as a critical therapeutic agent against a broad spectrum of DNA viruses. Its efficacy is intrinsically linked to its ability to enter host cells and undergo metabolic activation to its pharmacologically active diphosphate form. This technical guide provides a comprehensive overview of the molecular mechanisms governing the cellular uptake and subsequent phosphorylation of Cidofovir. We delve into the critical role of human organic anion transporters in mediating its entry into cells and detail the enzymatic cascade responsible for its conversion to the active antiviral agent. This document summarizes key quantitative data, outlines detailed experimental protocols for studying these processes, and provides visual representations of the involved pathways and workflows to facilitate a deeper understanding for researchers in the field of virology and drug development.

Cellular Uptake of Cidofovir: A Transporter-Mediated Process

The cellular membrane presents a significant barrier to hydrophilic molecules like Cidofovir. Consequently, its entry into host cells is not a passive event but is primarily mediated by specific carrier proteins. The human organic anion transporters (OATs), a family of solute carriers, play a pivotal role in the uptake of Cidofovir, particularly in renal proximal tubular cells, which are a key site for both drug efficacy and toxicity.

Human Organic Anion Transporter 1 (hOAT1) has been identified as the principal transporter responsible for the cellular influx of Cidofovir.[1][2] This active transport mechanism explains the accumulation of the drug within cells, reaching concentrations significantly higher than in the surrounding medium.[1] The interaction of Cidofovir with hOAT1 is a critical determinant of its intracellular availability and, therefore, its antiviral activity.

Quantitative Data on Cidofovir Transport

The affinity and capacity of hOAT1 for Cidofovir have been quantified in various in vitro systems. Chinese Hamster Ovary (CHO) cells stably transfected with hOAT1 cDNA have been instrumental in these studies. The following table summarizes the key kinetic parameters for Cidofovir transport mediated by hOAT1.

| Transporter | Cell Line | Substrate | K_m (μM) | V_max (pmol/10⁶ cells/min) | Reference |

| hOAT1 | CHO | Cidofovir | 58.0 | 103 | [2] |

| hOAT1 | CHO | p-aminohippurate | 15.4 | 20.6 | [2] |

Table 1: Kinetic parameters of Cidofovir transport by hOAT1.

Intracellular Phosphorylation: The Activation Cascade

Once inside the cell, Cidofovir, as a phosphonate nucleotide analog, requires two sequential phosphorylation steps to be converted into its active form, Cidofovir diphosphate (CDV-PP).[3] Unlike nucleoside analogs that require an initial phosphorylation by viral kinases, Cidofovir's activation is carried out entirely by host cell enzymes, rendering it active against viruses that do not encode their own thymidine kinase.[3]

The phosphorylation pathway proceeds as follows:

-

Cidofovir to Cidofovir monophosphate (CDV-P): This initial step is catalyzed by pyrimidine nucleoside monophosphate kinase (PNMP kinase).[4]

-

Cidofovir monophosphate to Cidofovir diphosphate (CDV-PP): The second phosphorylation is more promiscuous, with several cellular kinases capable of catalyzing this reaction. These include pyruvate kinase, creatine kinase, and nucleoside diphosphate kinase.[4]

The active metabolite, CDV-PP, then acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to the termination of viral DNA chain elongation.[5]

Quantitative Data on Cidofovir Phosphorylation

The efficiency of the enzymatic phosphorylation of Cidofovir has been characterized, providing insights into the rate-limiting steps of its activation. The following table presents the kinetic parameters for the enzymes involved in Cidofovir's phosphorylation cascade.

| Enzyme | Substrate | K_m (mM) | V_max (μmol/min/mg) | Phosphorylation Efficiency (V_max/K_m) | Reference |

| Pyrimidine nucleoside monophosphate kinase | Cidofovir | 2.10 ± 0.18 | 1.10 ± 0.05 | 0.52 | [4] |

| Pyruvate Kinase | Cidofovir monophosphate | - | - | Most efficient | [4] |

Table 2: Kinetic parameters of enzymes involved in Cidofovir phosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the cellular uptake and phosphorylation of Cidofovir.

Cidofovir Uptake Assay in OAT-Transfected Cells

This protocol describes a method to quantify the uptake of Cidofovir in a cell line stably expressing a human organic anion transporter, such as hOAT1.

Materials:

-

CHO cells stably transfected with hOAT1 (CHO-hOAT1) and parental CHO cells (control).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Selection antibiotic (e.g., G418) for maintaining the transfected cell line.

-

Radiolabeled Cidofovir (e.g., [¹⁴C]Cidofovir or [³H]Cidofovir).

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Lysis buffer (e.g., 0.1 N NaOH or a commercial cell lysis reagent).

-

Scintillation cocktail and scintillation counter.

-

Probenecid (OAT inhibitor).

Procedure:

-

Cell Culture: Culture CHO-hOAT1 and parental CHO cells in complete DMEM in a humidified incubator at 37°C with 5% CO₂. Maintain the CHO-hOAT1 cells in a medium containing the appropriate selection antibiotic.

-

Seeding: Seed the cells into 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

-

Preparation for Uptake: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.

-

Initiation of Uptake: Add the uptake buffer containing a known concentration of radiolabeled Cidofovir to each well. For inhibitor studies, pre-incubate the cells with the uptake buffer containing probenecid for a defined period (e.g., 15-30 minutes) before adding the radiolabeled Cidofovir and probenecid.

-

Incubation: Incubate the plates at 37°C for various time points (e.g., 2, 5, 10, 15, 30 minutes) to determine the time course of uptake.

-

Termination of Uptake: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes at room temperature.

-

Quantification: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data. Calculate the rate of uptake (e.g., in pmol/mg protein/min). For kinetic studies, perform the assay with varying concentrations of Cidofovir to determine the K_m and V_max values by fitting the data to the Michaelis-Menten equation.[6]

In Vitro Phosphorylation Assay

This protocol outlines a method to assess the phosphorylation of Cidofovir to its monophosphate and diphosphate metabolites using cell extracts or purified enzymes.

Materials:

-

Cell line of interest (e.g., human lung fibroblasts, liver cells).

-

Radiolabeled Cidofovir.

-

Reaction buffer (e.g., Tris-HCl buffer containing MgCl₂, ATP).

-

Cell lysis buffer for enzyme extraction (e.g., a buffer containing protease and phosphatase inhibitors).

-

Purified enzymes (optional, for detailed kinetic studies): pyrimidine nucleoside monophosphate kinase, pyruvate kinase, etc.

-

Trichloroacetic acid (TCA) or perchloric acid to stop the reaction.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., anion-exchange or reverse-phase ion-pair) and detector (e.g., UV or radioactivity detector).[7][8][9]

-

Standards for Cidofovir, Cidofovir monophosphate, and Cidofovir diphosphate.

Procedure:

-

Preparation of Cell Lysate:

-

Culture the cells to a high density.

-

Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a small volume of lysis buffer and lyse the cells using sonication or freeze-thaw cycles on ice.

-

Centrifuge the lysate at high speed to pellet the cell debris and collect the supernatant containing the cellular enzymes.[10]

-

Determine the protein concentration of the lysate.

-

-

Phosphorylation Reaction:

-

Set up the reaction mixture in a microcentrifuge tube containing the reaction buffer, a specific amount of cell lysate protein (or purified enzyme), and radiolabeled Cidofovir.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 37°C for a defined period.

-

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold TCA or perchloric acid.

-

Sample Preparation for HPLC:

-

Centrifuge the terminated reaction mixture to precipitate proteins.

-

Neutralize the supernatant with a suitable base (e.g., KOH).

-

Filter the neutralized supernatant through a 0.22 µm filter before injecting it into the HPLC system.

-

-

HPLC Analysis:

-

Separate the Cidofovir and its phosphorylated metabolites using an appropriate HPLC method.

-

Identify the peaks by comparing their retention times with those of the standards.

-

Quantify the amount of each metabolite by integrating the peak areas and correlating them with the radioactivity measured or a standard curve.

-

-

Data Analysis: Calculate the rate of formation of each phosphorylated metabolite (e.g., in pmol/mg protein/min). For kinetic analysis with purified enzymes, vary the substrate concentration to determine the K_m and V_max.[6]

Visualizing the Pathways and Processes

To provide a clearer understanding of the complex processes involved in Cidofovir's action, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Cellular uptake and phosphorylation pathway of Cidofovir.

Caption: Experimental workflow for Cidofovir uptake assay.

Caption: Experimental workflow for in vitro phosphorylation assay.

Conclusion

The cellular uptake and subsequent phosphorylation of Cidofovir are tightly regulated processes that are fundamental to its antiviral activity. A thorough understanding of the transporters and enzymes involved, as well as the kinetics of these processes, is crucial for optimizing its therapeutic use and for the development of novel antiviral strategies. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing our knowledge of this important antiviral agent. By providing a detailed framework for investigation, we aim to facilitate further research that will ultimately lead to improved treatments for viral diseases.

References

- 1. Intracellular concentrations determine the cytotoxicity of adefovir, cidofovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of antiviral nucleotides adefovir and cidofovir is induced by the expression of human renal organic anion transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of enzymes catalyzing two-step phosphorylation of cidofovir and the effect of cytomegalovirus infection on their activities in host cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic analysis of the interaction of cidofovir diphosphate with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 7. HPLC Separation of Cidofovirs Mixture | SIELC Technologies [sielc.com]

- 8. pharmaresearchlibrary.org [pharmaresearchlibrary.org]

- 9. ijcrt.org [ijcrt.org]

- 10. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Cidofovir's Potential Against Poxviruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potential of Cidofovir as a potent antiviral agent against a broad spectrum of poxviruses. Cidofovir, an acyclic nucleoside phosphonate analog of deoxycytidine monophosphate, has demonstrated significant inhibitory activity against various members of the Poxviridae family, including variola virus (the causative agent of smallpox), monkeypox virus, vaccinia virus, and others. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action

Cidofovir exerts its antiviral effect by targeting the viral DNA polymerase, a crucial enzyme for viral replication.[1][2] Unlike many nucleoside analogs, Cidofovir does not require initial phosphorylation by viral enzymes, making it effective against viruses that may lack or have mutated thymidine kinases.[1]

The mechanism can be summarized in the following steps:

-

Cellular Uptake: Cidofovir enters host cells.

-

Phosphorylation: Host cell enzymes phosphorylate Cidofovir to its active diphosphate metabolite, Cidofovir diphosphate (CDV-PP).[3][4] This two-step phosphorylation is catalyzed by cellular kinases.[1]

-

Inhibition of Viral DNA Polymerase: CDV-PP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxycytidine triphosphate (dCTP).[3]

-

Incorporation and Chain Termination: CDV-PP can be incorporated into the growing viral DNA chain.[1][5] While not an obligate chain terminator, its incorporation significantly slows down or halts further DNA synthesis.[1][4] The presence of Cidofovir in the DNA strand also makes the DNA resistant to excision by the polymerase's proofreading 3'-5' exonuclease activity.[1][2]

Quantitative In Vitro Efficacy

The in vitro activity of Cidofovir against a range of poxviruses has been extensively evaluated. The following tables summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI), which is a measure of the drug's therapeutic window (CC50/EC50).

| Poxvirus | Cell Line | EC50 (µM) | Reference |

| Vaccinia Virus (WR) | HeLa-S3 | 30.85 ± 8.78 | [6] |

| Vaccinia Virus (IHD-J) | HeLa-S3 | 18.74 ± 6.02 | [6] |

| Vaccinia Virus (IHD-W) | HeLa-S3 | 20.61 ± 4.21 | [6] |

| Cowpox Virus | Vero | 16-27 fold lower than resistant strains | [7] |

| Monkeypox Virus | Vero | 16-27 fold lower than resistant strains | [7] |

| Camelpox Virus | Vero | 8-fold lower than resistant strains | [7] |

Table 1: In Vitro Antiviral Activity of Cidofovir against Orthopoxviruses

| Poxvirus | Cell Line | CC50 (µM) | Reference |

| Various | HFF | >100 | [8] |

| Various | Vero | >100 | [8] |

Table 2: In Vitro Cytotoxicity of Cidofovir

| Poxvirus | Cell Line | Selectivity Index (SI) | Reference |

| Vaccinia Virus | HFF | >3.3 | Calculated from[6][8] |

| Cowpox Virus | Vero | - | - |

| Monkeypox Virus | Vero | - | - |

Table 3: Selectivity Index of Cidofovir against Poxviruses

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-poxvirus activity of Cidofovir.

In Vitro Assays

This assay is a standard method for quantifying the inhibitory effect of a compound on viral replication by measuring the reduction in the number of viral plaques.

Materials:

-

Confluent monolayers of a suitable cell line (e.g., Vero, BSC-40, or Human Foreskin Fibroblast (HFF) cells) in 6-well plates.[8]

-

Poxvirus stock of known titer.

-

Cidofovir stock solution.

-

Cell culture medium (e.g., DMEM with 2% FBS).

-

Overlay medium (e.g., 1% methylcellulose or agarose in culture medium).

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

Procedure:

-

Seed 6-well plates with host cells to achieve a confluent monolayer on the day of infection.

-

Prepare serial dilutions of Cidofovir in culture medium.

-

Remove the growth medium from the cell monolayers and infect the cells with a dilution of virus that will produce 20-30 plaques per well.[8]

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Remove the viral inoculum and wash the cells with PBS.

-

Add 2 mL of overlay medium containing the various concentrations of Cidofovir to each well.

-

Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.

-

Aspirate the overlay medium and stain the cells with crystal violet solution for 20 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of plaques in each well and calculate the EC50 value, which is the concentration of Cidofovir that reduces the plaque number by 50% compared to the virus control.

This assay measures the effect of an antiviral compound on the production of new infectious virus particles.

Materials:

-

Confluent monolayers of a suitable cell line in 24-well plates or T-25 flasks.

-

Poxvirus stock.

-

Cidofovir stock solution.

-

Cell culture medium.

Procedure:

-

Seed plates or flasks with host cells to achieve a confluent monolayer.

-

Infect the cells with a high multiplicity of infection (MOI) of the poxvirus in the presence of various concentrations of Cidofovir.

-

Incubate the infected cells for a full replication cycle (e.g., 24-48 hours).

-

Harvest the cells and supernatant.

-

Subject the harvested material to three cycles of freezing and thawing to release intracellular virions.

-

Determine the titer of the progeny virus in the lysate by performing a plaque assay on fresh cell monolayers.

-

The EC50 is the concentration of Cidofovir that reduces the virus yield by 50% compared to the untreated control.

In Vivo Animal Models

Animal models are crucial for evaluating the efficacy of antiviral compounds in a living organism.

This model is used to assess the efficacy of Cidofovir against a lethal respiratory poxvirus infection.

Animals:

-

BALB/c mice.

Virus:

-

Cowpox virus (e.g., Brighton strain).

Drug Administration:

-

Cidofovir is typically administered via intraperitoneal (IP) injection.[7]

Procedure:

-

Anesthetize mice and intranasally inoculate them with a lethal dose of cowpox virus.

-

Administer a single dose of Cidofovir (e.g., 100 mg/kg) at various time points pre- or post-infection (e.g., day -1, day 0, day +1, day +2, day +3, day +4).[7]

-

Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur) and mortality for at least 21 days.

-

In some studies, subsets of mice are euthanized at specific time points to determine viral titers in the lungs and other organs.[7]

-

Efficacy is determined by the survival rate and reduction in viral load in treated animals compared to a placebo-treated control group.

This model provides a more stringent test of antiviral efficacy against a virus that causes a smallpox-like disease in humans.

Animals:

-

Cynomolgus macaques.

Virus:

-

Monkeypox virus.

Drug Administration:

-

Cidofovir is administered intravenously (IV).

Procedure:

-

Challenge cynomolgus macaques with a lethal dose of monkeypox virus, often via an intravenous or aerosol route.

-

Initiate Cidofovir treatment at a specified time post-infection.

-

Monitor the animals for clinical signs of disease, including fever, rash, and weight loss.

-

Collect blood and other samples regularly to measure viral load and other biomarkers.

-

The primary endpoint is typically survival, with secondary endpoints including reduction in viral titers and amelioration of clinical signs.

Conclusion

Cidofovir has demonstrated potent and broad-spectrum activity against a variety of poxviruses in both in vitro and in vivo studies. Its mechanism of action, targeting the viral DNA polymerase independently of viral activating enzymes, makes it a valuable candidate for the treatment of poxvirus infections. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of Cidofovir and its derivatives as effective countermeasures against the threat posed by pathogenic poxviruses.

References

- 1. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by Cidofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Cidofovir Activity against Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by Cidofovir Diphosphate [ouci.dntb.gov.ua]

- 6. Pharmacodynamics of Cidofovir for Vaccinia Virus Infection in an In Vitro Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Wild-Type and Cidofovir-Resistant Strains of Camelpox, Cowpox, Monkeypox, and Vaccinia Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and characterization of cidofovir resistant vaccinia viruses - PMC [pmc.ncbi.nlm.nih.gov]

Cidofovir's Activity Against Human Papillomavirus (HPV): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cidofovir, an acyclic nucleoside phosphonate with broad-spectrum antiviral activity, has demonstrated significant potential in the management of human papillomavirus (HPV)-associated diseases. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting cidofovir's anti-HPV activity. Key findings indicate that cidofovir's mechanism of action extends beyond a simple antiviral effect, involving the induction of DNA damage and apoptosis in HPV-positive cells. This document summarizes quantitative efficacy data, details key experimental protocols for in vitro and in vivo evaluation, and visualizes the complex signaling pathways and experimental workflows involved in cidofovir research for HPV-related conditions.

Introduction to Cidofovir and its Anti-HPV Activity

Human papillomavirus is a group of more than 200 related viruses, some of which are sexually transmitted and can cause a range of conditions from benign warts to cancers of the cervix, anus, and oropharynx. High-risk HPV types, particularly 16 and 18, are major contributors to the global cancer burden. Cidofovir was initially approved for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients. However, its efficacy against other DNA viruses, including HPV, has been an area of active investigation.

Preclinical studies have shown that cidofovir can inhibit the proliferation of HPV-transformed cells.[1][2] Its proposed mechanism is not directed at a viral-encoded DNA polymerase, as HPV utilizes the host cell's machinery for replication. Instead, cidofovir's activity is linked to its incorporation into cellular DNA, leading to DNA damage and the activation of apoptotic pathways.[1][3] This guide will delve into the specifics of these mechanisms and the data that supports them.

Quantitative Data on Cidofovir's Efficacy

The following tables summarize the quantitative data from key preclinical and clinical studies on the efficacy of cidofovir against HPV.

Table 1: In Vitro Efficacy of Cidofovir (CC50 values)

| Cell Line | HPV Status | Cancer Type | CC50 (µg/mL) at Day 7 | Reference |

| SiHa | HPV16+ | Cervical Carcinoma | 1.8 ± 0.4 | [1] |

| CaSki | HPV16+ | Cervical Carcinoma | 21.3 ± 7.5 | [1] |

| HeLa | HPV18+ | Cervical Carcinoma | 0.8 ± 0.2 | [1] |

| C33A | HPV- | Cervical Carcinoma | 1.5 ± 0.2 | [1] |

| SCC-147 | HPV16+ | Head and Neck Squamous Cell Carcinoma | 2.1 ± 0.6 | [1] |

| UM-SCC-47 | HPV16+ | Head and Neck Squamous Cell Carcinoma | 1.9 ± 0.5 | [1] |

| SCC-120 | HPV- | Head and Neck Squamous Cell Carcinoma | 1.3 ± 0.2 | [1] |

| HaCaT | HPV- | Spontaneously Transformed Keratinocytes | 1.4 ± 0.3 | [1] |

| PHK | Normal | Primary Human Keratinocytes | 21.6 ± 4.5 | [1] |

| HEL | Normal | Human Embryonic Lung Fibroblasts | >50 | [1] |

| PET | Normal | Primary Epithelial Tonsil Cells | >50 | [1] |

*CC50: Concentration of cidofovir required to inhibit cell growth by 50%.[1]

Table 2: Clinical Efficacy of Topical Cidofovir for Genital Warts

| Study | Treatment Group | Number of Patients | Complete Response | Partial Response | No Change | Progressive Disease | Reference |

| Snoeck et al. (2001) | 1% Cidofovir Gel | 19 | 9 (47%) | 7 (37%) | 3 (16%) | 0 (0%) | [4] |

| Snoeck et al. (2001) | Placebo Gel | 11 | 0 (0%) | 2 (18%) | 4 (36%) | 5 (45%) | [4] |

Table 3: Clinical Trial of Cidofovir in Combination with Chemoradiation for Cervical Cancer

| Study | Number of Patients | Treatment Regimen | Complete Tumor Response | Reference |

| Deutsch et al. (as reported in TIME, 2014) | 15 | Cidofovir + Chemoradiation | 12 (80%) | [5] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-HPV activity of cidofovir.

In Vitro Cell Viability - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of cidofovir (e.g., 0.05 µg/mL to 200 µg/mL) for the desired duration (e.g., 3, 5, 7, or 10 days).[1] Include untreated control wells.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of reproductive viability after treatment.

Protocol:

-

Cell Plating: Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates.

-

Drug Treatment: Treat the cells with various concentrations of cidofovir for a specified period.

-

Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

-

Colony Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the plating efficiency of the untreated control.

Western Blot for DNA Damage Markers

Western blotting is used to detect specific proteins in a sample, such as markers of DNA damage (e.g., phospho-ATM, γ-H2AX).

Protocol:

-

Protein Extraction: Lyse cidofovir-treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., anti-phospho-ATM, anti-γ-H2AX, anti-p53, anti-pRb) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy of potential anticancer agents.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of HPV-positive cancer cells (e.g., 5 x 10⁶ SiHa cells) into the flank of immunodeficient mice (e.g., athymic nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Administer cidofovir via a specified route (e.g., intratumoral injection or systemic administration) at a predetermined dose and schedule.

-

Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers (Volume = 0.5 x length x width²).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blot).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

Caption: HPV E6 and E7 oncoproteins disrupt key tumor suppressor pathways.

Caption: Cidofovir induces DNA damage and apoptosis in HPV-positive cells.

Experimental Workflows

Caption: General workflow for in vitro evaluation of cidofovir.

Caption: General workflow for in vivo evaluation of cidofovir.

Conclusion

Cidofovir exhibits potent anti-proliferative activity against HPV-positive cancer cells through a mechanism involving the induction of DNA damage and subsequent apoptosis. Both in vitro and in vivo studies, as well as clinical trials, have provided compelling evidence for its efficacy. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on novel therapies for HPV-related diseases. Further investigation into cidofovir's mechanism of action and its potential in combination therapies is warranted to fully realize its clinical utility in the management of HPV-associated malignancies.

References

- 1. Cidofovir is active against human papillomavirus positive and negative head and neck and cervical tumor cells by causing DNA damage as one of its working mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cidofovir selectivity is based on the different response of normal and cancer cells to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. HPV: Scientists Develop New Way to Treat HPV-Related Cancer | TIME [time.com]

Basic Research Applications of Cidofovir Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cidofovir Sodium, an acyclic nucleoside phosphonate, is a potent antiviral agent with a broad spectrum of activity against numerous DNA viruses.[1] Initially approved for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients, its unique mechanism of action and efficacy against a wide range of viruses have made it a valuable tool in basic and preclinical research.[1] This technical guide provides an in-depth overview of the core basic research applications of this compound, focusing on its mechanism of action, antiviral and cytotoxic activities, and its use in various in vitro and in vivo experimental models.

Mechanism of Action

Cidofovir exerts its antiviral effect by targeting viral DNA synthesis. As a nucleotide analog, it must be phosphorylated to its active diphosphate form, a process carried out by host cellular enzymes.[2] This active metabolite, cidofovir diphosphate (CDVpp), acts as a competitive inhibitor of viral DNA polymerases, competing with the natural substrate deoxycytidine triphosphate (dCTP).[2] Incorporation of CDVpp into the growing viral DNA chain leads to a reduction in the rate of DNA synthesis and, in some viruses, chain termination.[2][3] Notably, Cidofovir's phosphorylation is independent of viral enzymes, allowing it to be effective against certain virus strains that have developed resistance to other nucleoside analogs through mutations in viral kinases.

The selectivity of Cidofovir for viral DNA polymerases over host cell DNA polymerases contributes to its therapeutic index.[4] However, at higher concentrations, it can also affect cellular DNA synthesis, leading to cytotoxic effects.

In Vitro Antiviral and Cytotoxic Activity

The antiviral potency of Cidofovir has been extensively evaluated in vitro against a wide array of DNA viruses. The 50% inhibitory concentration (IC50), the concentration of the drug that inhibits viral replication by 50%, is a key parameter in these assessments. Similarly, the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of uninfected cells by 50%, is determined to assess the drug's safety profile.

Antiviral Activity (IC50)

The following table summarizes the IC50 values of Cidofovir against various DNA viruses in different cell lines.

| Virus Family | Virus | Cell Line | IC50 (µM) |

| Herpesviridae | Human Cytomegalovirus (HCMV) | - | 0.1 - >10 |

| Herpes Simplex Virus (HSV) | - | 0.1 - >10 | |

| Adenoviridae | Human Adenovirus (HAdV) 5 | HEp-2 | 15 (mean) |

| Human Adenovirus (HAdV) Clinical Isolates | HEp-2 | 24 (mean, range 2-82) | |

| Human Adenovirus Genotype 8 | A549 | 3.07 ± 0.8 | |

| Poxviridae | Vaccinia Virus | - | - |

| Cowpox Virus | - | - | |

| Variola Virus | Vero | - |

Note: IC50 values can vary depending on the specific viral strain, cell line, and assay conditions used.[4][5][6][7][8]

Cytotoxicity (CC50)

The cytotoxic effects of Cidofovir have been assessed in various cell lines.

| Cell Line | CC50 (µM) |

| HEp-2 | 1000 |

| MRC-5 (Human Lung Fibroblast) | >180 |

| A549 | - |

| Human Foreskin Fibroblasts (HFF) | - |

Note: CC50 values are dependent on the cell type and the duration of drug exposure.[5][9][10]

Experimental Protocols

Viral Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.

a. Materials:

-

Confluent monolayer of susceptible host cells in 6-well plates

-

Virus stock of known titer

-

Cidofovir stock solution

-

Culture medium (e.g., MEM with 2% FBS)

-

Overlay medium (e.g., 1.2% Methylcellulose in 2X MEM)

-

Crystal Violet staining solution (0.1% w/v in 20% ethanol)

-

Phosphate-buffered saline (PBS)

b. Procedure:

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer overnight.

-

Drug Dilution: Prepare serial dilutions of Cidofovir in culture medium.

-

Virus Infection: Aspirate the growth medium from the cell monolayers and infect with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Drug Treatment: After a 1-hour viral adsorption period, aspirate the virus inoculum and add the different concentrations of Cidofovir or a placebo control.

-

Overlay: Add the overlay medium to each well to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).

-

Staining: Aspirate the overlay medium and stain the cells with Crystal Violet solution for 10-20 minutes.

-

Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

-

IC50 Calculation: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The IC50 is the concentration of Cidofovir that reduces the plaque number by 50%.

MTT Cytotoxicity Assay